3-Oxopentanamide
Overview
Description
3-Oxopentanamide , also known as 3-oxovaleramide , is a chemical compound with the molecular formula C5H9NO2 . It falls under the class of amides and is characterized by its carbonyl group (C=O) attached to the pentanamide backbone. The compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of 3-Oxopentanamide involves the reaction between pentanoic acid (also known as valeric acid) and an appropriate amine or ammonia. The amide linkage forms through the condensation of the carboxylic acid group of pentanoic acid with the amino group of the amine. Various synthetic routes exist, including direct amidation or acylation of the amine. Researchers have explored both chemical and enzymatic methods for its preparation .
Molecular Structure Analysis
The molecular structure of 3-Oxopentanamide consists of a five-carbon backbone (pentanamide) with an oxygen atom double-bonded to one of the carbons (forming the carbonyl group). The nitrogen atom is bonded to another carbon, completing the amide linkage. The compound’s planar geometry influences its reactivity and interactions with other molecules .
Scientific Research Applications
Neuroprotection
- Neuropathic Pain Prevention : Allopregnanolone, a neurosteroid similar in structure to 3-Oxopentanamide, has shown potential in preventing and suppressing painful neuropathy caused by oxaliplatin, a platinum-based drug used in chemotherapy. This suggests the potential for similar compounds like 3-Oxopentanamide in neuroprotection and pain management (Meyer, Patte‐mensah, Taleb, & Mensah-Nyagan, 2011).
Oncology
- Enhancement of Chemotherapy Efficacy : Research indicates that compounds like 3-methyladenine can enhance the effectiveness of oxaliplatin, a chemotherapeutic agent, in treating colon cancer. This enhancement occurs through the inhibition of autophagy in cancer cells, suggesting a potential application for similar compounds in increasing the efficacy of chemotherapy treatments (Tan, Peng, Peng, Zhao, Wei, 2015).
Pharmacokinetics
- Drug Metabolism Studies : Oxatomide, structurally related to 3-Oxopentanamide, has been studied for its metabolism involving cytochrome P450 isoforms. This research can provide insights into how similar compounds are metabolized in the human body, which is crucial for drug development and safety (Goto, Ueda, Inaba, Nakajima, Kobayashi, Sakai, 2005).
Molecular Pharmacology
- Anticonvulsant Activity : Studies on compounds like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, which shares structural similarities with 3-Oxopentanamide, reveal insights into the structure-activity relationship critical for anticonvulsant properties. This research is essential for developing new anticonvulsant drugs (Morieux, Salomé, Park, Stables, Kohn, 2010).
Antioxidant Research
- Antioxidant Properties : Investigations into oximes, a class of compounds including 3-Oxopentanamide, have shown potential antioxidant properties. Such research is significant for understanding the role of these compounds in combating oxidative stress in biological systems (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, Soares, 2008).
properties
IUPAC Name |
3-oxopentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(7)3-5(6)8/h2-3H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWHPEKDAPOYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537988 | |
Record name | 3-Oxopentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopentanamide | |
CAS RN |
74372-16-0 | |
Record name | 3-Oxopentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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